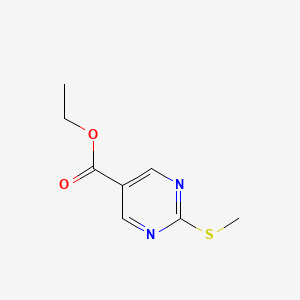

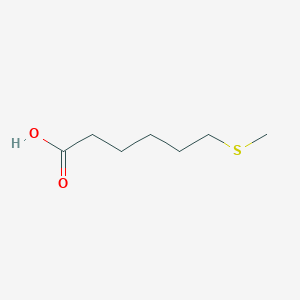

Hexanoic acid, 6-(methylthio)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Hexanoic acid can be produced by several microbes. One of them, Megasphaera elsdenii, has been considered as an interesting hexanoic acid producer because of its capability to utilize a variety of carbon sources . The addition of acetate to the fructose medium as an electron acceptor increased hexanoic acid production as well as cell growth .

Molecular Structure Analysis

The molecular formula of hexanoic acid is C6H12O2 . It indicates that hexanoic acid contains six carbon atoms, twelve hydrogen atoms, and two oxygen atoms .

Chemical Reactions Analysis

Hexanoic acid is a carboxylic acid derivative of hexane . The chemical reactions of hexanoic acid are typical of carboxylic acids .

Physical And Chemical Properties Analysis

Hexanoic acid appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese . Hexanoic acid’s boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) .

科学的研究の応用

Analysis of Pesticide Residues

Hexanoic acid derivatives, such as 6-(methoxy(4-(methylthio)phenoxy)phosphorothioylamino)hexanoic acid, have been synthesized for use in sensitive analytical methods like ELISA (Enzyme-Linked Immunosorbent Assay) to detect organophosphorus insecticides in fruit samples. This approach enhances the ability to monitor pesticide residues in agricultural products, ensuring food safety and environmental protection (Zhang et al., 2008).

Acid Recovery in Industrial Processes

Innovative anion exchange membranes incorporating hexanoic acid derivatives have been developed for acid recovery through diffusion dialysis. These membranes show promising results in improving acid permeability, selectivity, and thermo-mechanical stability, which are crucial for the efficiency of industrial processes involving acid recovery (Irfan et al., 2018).

Food and Cosmetic Industry

Research into bioproduction methods for food additives like hexanal and hexanoic acid explores the use of microreactors and biocatalysis. These methods aim to overcome issues related to traditional synthesis, such as low yields and by-product formation, thus providing a sustainable alternative for producing flavors and fragrances used in the food and cosmetics industries (Šalić et al., 2013).

Plant Disease Resistance

Hexanoic acid has been found to induce resistance in plants against various pathogens. Studies show that it can prime the jasmonic acid and salicylic acid pathways in plants, enhancing their ability to resist diseases. This application of hexanoic acid holds potential for developing eco-friendly plant protection strategies (Scalschi et al., 2013).

Biofuel Production

Research into the bioproduction of hexanoic acid by microorganisms such as Clostridium kluyveri highlights its potential as a precursor for biofuels and other chemicals. The optimization of microbial strains and processes for hexanoic acid production could contribute to the development of sustainable bioenergy sources (Candry et al., 2018).

Safety And Hazards

将来の方向性

Hexanoic acid and its derivatives are generally used for the production of artificial flavors and food additives, as well as plastics, rubber, transportation fuel, and pharmaceuticals . It is also one of the components of vanilla and cheese . The primary use of hexanoic acid is in the manufacture of its esters for use as artificial flavors, and in the manufacture of hexyl derivatives, such as hexylphenols .

特性

IUPAC Name |

6-methylsulfanylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKKFBLONLRKMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441362 |

Source

|

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-(methylthio)- | |

CAS RN |

54293-06-0 |

Source

|

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)

![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)